molecular formula C8H9N3O6S B12546539 (4-Nitrophenyl)methyl sulfamoylcarbamate CAS No. 153028-11-6

(4-Nitrophenyl)methyl sulfamoylcarbamate

Cat. No.: B12546539
CAS No.: 153028-11-6
M. Wt: 275.24 g/mol
InChI Key: LENXBEKCQOMAEJ-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl sulfamoylcarbamate is a chemical compound with a complex structure that includes a nitrophenyl group, a methyl group, and a sulfamoylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl sulfamoylcarbamate typically involves the reaction of 4-nitrophenylmethyl chloride with sulfamoylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl sulfamoylcarbamate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Nitrophenyl)methyl sulfamoylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl sulfamoylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoylcarbamate moiety may also play a role in binding to biological molecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylthiomorpholine: A precursor in medicinal chemistry with similar structural features.

    4-Nitrophenylmethyl chloride: Used in the synthesis of (4-Nitrophenyl)methyl sulfamoylcarbamate.

    4-Nitrophenylmethylamine: Another compound with a nitrophenyl group and potential biological activity.

Uniqueness

This compound is unique due to its combination of a nitrophenyl group and a sulfamoylcarbamate moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

153028-11-6

Molecular Formula

C8H9N3O6S

Molecular Weight

275.24 g/mol

IUPAC Name

(4-nitrophenyl)methyl N-sulfamoylcarbamate

InChI

InChI=1S/C8H9N3O6S/c9-18(15,16)10-8(12)17-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12)(H2,9,15,16)

InChI Key

LENXBEKCQOMAEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)NS(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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